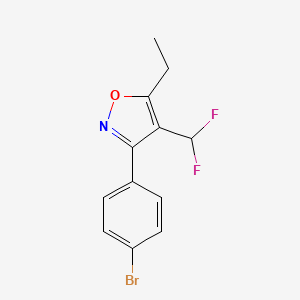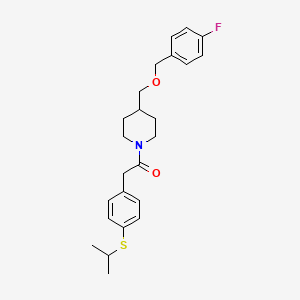
1-(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone is a synthetic compound characterized by its intricate structure involving multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone typically involves several key steps, including:
Formation of the piperidine ring.
Introduction of the 4-fluorobenzyl moiety.
Coupling of the piperidine ring with the ethanone derivative. Each step requires specific reagents, catalysts, and conditions to ensure high yield and purity. For instance, the use of protecting groups, careful control of temperature, and pH adjustments are crucial in this multi-step synthesis process.
Industrial Production Methods
Industrial production of this compound may involve scalable methodologies, such as continuous flow synthesis, to ensure efficient and reproducible production. Optimizing reaction conditions, such as solvent selection and reaction times, is critical for achieving industrial-scale synthesis with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
1-(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: : Conversion to more oxidized forms by agents like potassium permanganate.
Reduction: : Reducing the ketone group to an alcohol using reducing agents like lithium aluminium hydride.
Substitution: : Nucleophilic substitution reactions primarily involving the piperidine nitrogen or the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Lithium aluminium hydride, sodium borohydride.
Catalysts: : Palladium on carbon for hydrogenation reactions.
Major Products
The reactions lead to diverse products depending on the reaction conditions, such as:
Alcohol derivatives from reduction.
Oxidized derivatives from oxidation.
Varied substituted compounds from substitution reactions.
Scientific Research Applications
This compound has found applications in several scientific domains:
Chemistry: : As a building block for complex organic synthesis.
Biology: : Potential use as a ligand in biochemical assays.
Medicine: : Exploration of its pharmacological properties for drug development.
Industry: : Possible applications in the production of specialized materials or as intermediates in chemical manufacturing.
Mechanism of Action
The compound's mechanism of action involves interactions at the molecular level, particularly with biological targets such as enzymes or receptors. Its diverse functional groups enable binding to various molecular targets, affecting biochemical pathways.
Comparison with Similar Compounds
When compared to similar compounds, 1-(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone stands out due to its unique structural features. Similar compounds include:
1-(4-((Benzyl)oxy)methyl)piperidin-1-yl)-2-(4-(methylthio)phenyl)ethanone
Fascinating how a complex structure can unfold into a myriad of possibilities!
Properties
IUPAC Name |
1-[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]-2-(4-propan-2-ylsulfanylphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30FNO2S/c1-18(2)29-23-9-5-19(6-10-23)15-24(27)26-13-11-21(12-14-26)17-28-16-20-3-7-22(25)8-4-20/h3-10,18,21H,11-17H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTEYGEPMULMEJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CCC(CC2)COCC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30FNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(4-methoxyphenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide](/img/structure/B2366938.png)
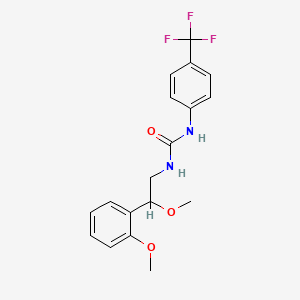
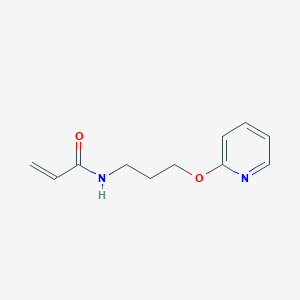
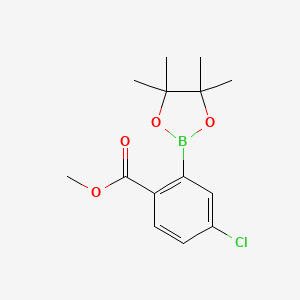

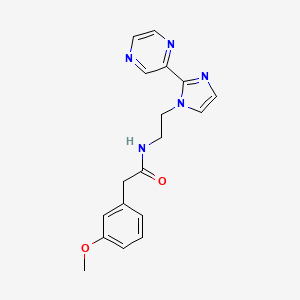
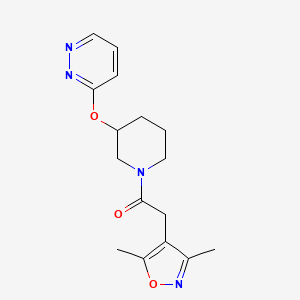
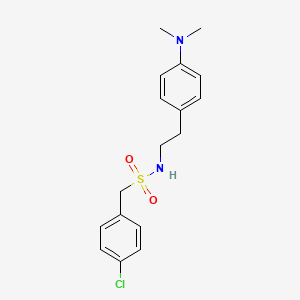
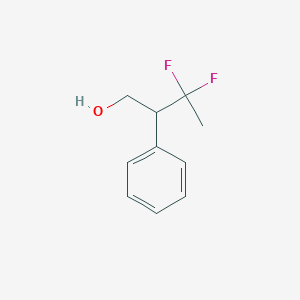

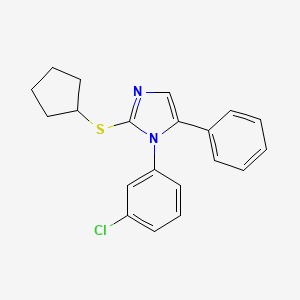
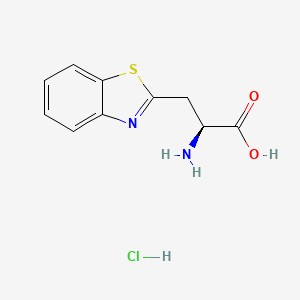
![2-(2-AZASPIRO[3.3]HEPTAN-6-YL)ACETIC ACID HYDROCHLORIDE](/img/structure/B2366959.png)
